molecular formula C10H14F3N5O2 B5718203 N-methyl-4-(4-morpholinyl)-6-(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-amine

N-methyl-4-(4-morpholinyl)-6-(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-amine

Cat. No. B5718203
M. Wt: 293.25 g/mol
InChI Key: GVMLVDWTBSRCIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-methyl-4-(4-morpholinyl)-6-(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-amine, also known as MTTA, is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields.

Mechanism of Action

N-methyl-4-(4-morpholinyl)-6-(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-amine exerts its biological effects by inhibiting the activity of various enzymes, including tyrosine kinase and topoisomerase II. It also disrupts the DNA synthesis and repair process, leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects
N-methyl-4-(4-morpholinyl)-6-(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-amine has been shown to induce apoptosis in cancer cells, inhibit the replication of viruses, and prevent the growth of bacteria. It also exhibits anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for various diseases.

Advantages and Limitations for Lab Experiments

N-methyl-4-(4-morpholinyl)-6-(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-amine is a highly potent compound that exhibits a broad spectrum of biological activities. However, its high toxicity and low solubility in water limit its use in in vivo studies. Moreover, the lack of a clear understanding of its mechanism of action poses a challenge for its further development.

Future Directions

Future research on N-methyl-4-(4-morpholinyl)-6-(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-amine should focus on elucidating its mechanism of action, improving its solubility and bioavailability, and exploring its potential applications in various fields, including cancer therapy, antiviral and antimicrobial agents, and anti-inflammatory drugs. Moreover, the development of N-methyl-4-(4-morpholinyl)-6-(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-amine derivatives with improved pharmacological properties should be explored to overcome its limitations.
Conclusion
In conclusion, N-methyl-4-(4-morpholinyl)-6-(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-amine is a promising compound that exhibits a broad spectrum of biological activities. Its potential applications in various fields make it an attractive candidate for further research and development. However, its high toxicity and low solubility in water pose significant challenges that need to be overcome for its successful translation into clinical use.

Synthesis Methods

N-methyl-4-(4-morpholinyl)-6-(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-amine can be synthesized using a three-step process, which involves the reaction of 2,4,6-trichloro-1,3,5-triazine with N-methylmorpholine, followed by the reaction with 2,2,2-trifluoroethanol. The final product is obtained after purification using column chromatography.

Scientific Research Applications

N-methyl-4-(4-morpholinyl)-6-(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-amine has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. It has been shown to exhibit antitumor, antiviral, and antimicrobial activities, making it a promising candidate for the development of new drugs.

properties

IUPAC Name

N-methyl-4-morpholin-4-yl-6-(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14F3N5O2/c1-14-7-15-8(18-2-4-19-5-3-18)17-9(16-7)20-6-10(11,12)13/h2-6H2,1H3,(H,14,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVMLVDWTBSRCIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC(=NC(=N1)OCC(F)(F)F)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14F3N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyl-4-(morpholin-4-yl)-6-(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.